![molecular formula C11H7N3O5 B12316875 2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B12316875.png)
2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide is a chemical compound that belongs to the class of acrylamides It features a cyano group, a nitrobenzo[d][1,3]dioxole moiety, and an acrylamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the 6-nitrobenzo[d][1,3]dioxole derivative.
Formation of the Acrylamide Moiety: The acrylamide group is introduced through a reaction involving acrylonitrile and appropriate catalysts.
Final Coupling: The final step involves coupling the cyano group with the 6-nitrobenzo[d][1,3]dioxole derivative under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Products include amine derivatives.
Substitution: Various substituted acrylamides can be formed depending on the nucleophile used.
Scientific Research Applications
2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties and ability to inhibit specific enzymes.
Materials Science: It can be used in the synthesis of polymers with unique properties.
Biological Research: It is used as a probe to study biological pathways and interactions.
Industrial Applications: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the cyano and acrylamide groups can form covalent bonds with target molecules, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3-(6-methoxybenzo[d][1,3]dioxol-5-yl)acrylamide
- 2-Cyano-3-(6-chlorobenzo[d][1,3]dioxol-5-yl)acrylamide
- 2-Cyano-3-(6-aminobenzo[d][1,3]dioxol-5-yl)acrylamide
Uniqueness
2-Cyano-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylamide is unique due to the presence of the nitro group, which imparts specific redox properties and potential biological activity. This distinguishes it from other similar compounds that may have different substituents on the benzo[d][1,3]dioxole moiety.
Properties
Molecular Formula |
C11H7N3O5 |
|---|---|
Molecular Weight |
261.19 g/mol |
IUPAC Name |
(E)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide |
InChI |
InChI=1S/C11H7N3O5/c12-4-7(11(13)15)1-6-2-9-10(19-5-18-9)3-8(6)14(16)17/h1-3H,5H2,(H2,13,15)/b7-1+ |
InChI Key |
UAEKMEVZWPTWHZ-LREOWRDNSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C(\C#N)/C(=O)N)[N+](=O)[O-] |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12316798.png)
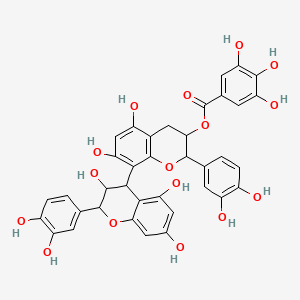
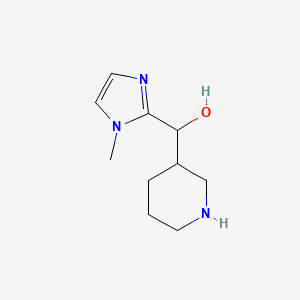
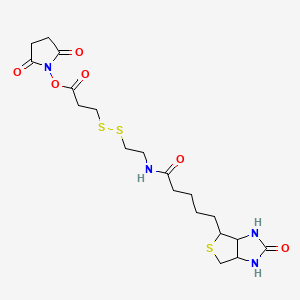
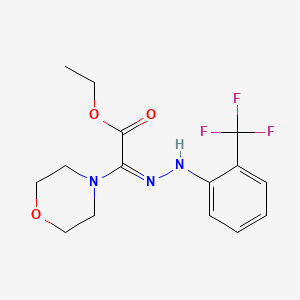

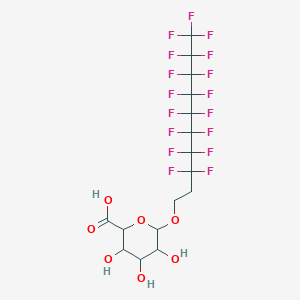
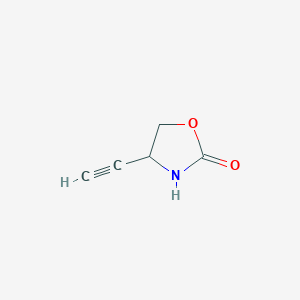
![9-[3-[6-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B12316859.png)

![(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)methanol](/img/structure/B12316874.png)
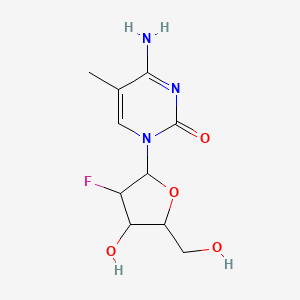
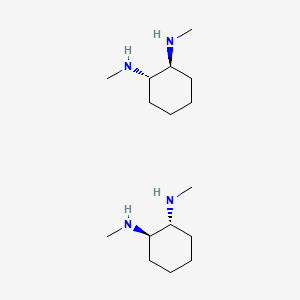
![(11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-acetamidobenzoate](/img/structure/B12316888.png)
